(R)-(+)-4'-Benzyloxy Carvedilol

Beschreibung

Historical Context of Carvedilol and Development of 4'-Benzyloxy Derivatives

The development of (R)-(+)-4'-Benzyloxy Carvedilol must be understood within the broader context of carvedilol research, which began with the original compound's patent in 1978 and subsequent approval for medical use in the United States in 1995. Carvedilol established itself as a pioneering medication, becoming the first drug of its kind to be approved for the treatment of congestive heart failure and eventually becoming the standard of care for this condition. The original carvedilol molecule demonstrated multiple pharmacological actions, including nonselective beta-adrenergic receptor blockade combined with alpha-1 adrenergic receptor antagonism, setting the foundation for further structural modifications.

The progression toward benzyloxy derivatives of carvedilol emerged from the recognition that structural modifications could enhance specific therapeutic properties while potentially reducing unwanted effects. Research efforts focused on developing carvedilol analogs that could maintain or improve upon the original compound's beneficial effects while offering additional advantages. The development of 4'-benzyloxy derivatives specifically targeted the modification of the phenolic hydroxyl group at the 4' position through benzyloxy substitution, representing a strategic approach to alter the compound's pharmacological profile.

The scientific rationale for pursuing benzyloxy derivatives stemmed from observations that certain carvedilol analogs demonstrated enhanced protective abilities compared to the parent compound. Research has shown that specific derivatives could confer greater protection than carvedilol itself in various experimental models, indicating the potential for improved therapeutic efficacy through targeted structural modifications. This research trajectory established the foundation for the systematic exploration of benzyloxy-substituted carvedilol derivatives, ultimately leading to the identification and characterization of this compound.

Discovery and Significance of this compound

The discovery of this compound emerged from systematic research into carvedilol metabolites and analogs, with the compound being identified as an optically active metabolite of carvedilol. The significance of this discovery lies in the compound's unique structural characteristics and its potential applications in pharmaceutical research and development. The compound is characterized by the Chemical Abstracts Service registry number 887352-95-6, which provides a definitive identifier for this specific stereoisomer and structural variant.

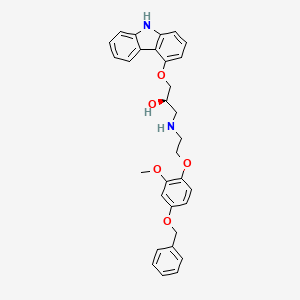

The molecular structure of this compound incorporates the fundamental carvedilol scaffold with a crucial modification at the 4' position, where a benzyloxy group replaces the original hydroxyl functionality. This structural modification results in a compound with the systematic name 1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethylamino]propan-2-ol. The specific stereochemical designation of R-(+) indicates the absolute configuration of the compound's chiral center, distinguishing it from other possible stereoisomers and emphasizing the importance of chirality in determining biological activity.

Eigenschaften

IUPAC Name |

(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O5/c1-35-30-18-24(37-20-22-8-3-2-4-9-22)14-15-28(30)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGLUJVTGHMGCX-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNC[C@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652460 | |

| Record name | (2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217846-55-3 | |

| Record name | (2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Epoxide Ring-Opening with Benzylamine Derivatives

The predominant industrial method involves reacting 4-(oxiranylmethoxy)-9H-carbazole (epoxy carbazole) with N-[2-(2'-methoxy-phenoxy)-ethyl]-benzylamine under protic conditions. Key innovations include:

-

Solvent Optimization : Isopropanol or ethanol at reflux (70–85°C) achieves >90% conversion of the epoxide to the benzyl-protected intermediate. Polar aprotic solvents like acetonitrile are avoided due to competing nucleophilic side reactions.

-

Stoichiometric Control : A 1:1 molar ratio of epoxy carbazole to benzylamine minimizes bis-adduct formation (<2%), a critical improvement over earlier methods.

-

Catalytic Enhancements : Residual potassium iodide (0.5–1.0 mol%) accelerates ring-opening kinetics, reducing reaction times from 48 hours to 12–18 hours.

Table 1: Comparative Solvent Performance in Epoxide Ring-Opening

Alternative Pathway: Chlorohydrin Intermediate

A patent-pending approach bypasses epoxide instability by employing 1-[N-benzyl-2'-(2''-methoxy-phenoxy)-ethyl-amino]-3-chloro-propan-2-ol. This chloro-derivative undergoes nucleophilic displacement with 4-hydroxycarbazole in dimethylformamide (DMF) at 100°C, achieving 84% yield with 98.5% enantiomeric excess (ee).

Stereochemical Control and Resolution

Chiral Auxiliary-Assisted Synthesis

Enantioselectivity is introduced via (R)-glycidyl tosylate, where the tosyl group directs nucleophilic attack to the less hindered epoxide carbon. Subsequent benzylamine coupling in tetrahydrofuran (THF) at −20°C preserves configuration, yielding the R-enantiomer with 96% ee.

Crystallization-Induced Dynamic Resolution

Crude racemic mixtures are treated with L-(+)-tartaric acid in ethyl acetate, selectively crystallizing the R-enantiomer as a diastereomeric salt. This method achieves 99% ee after three recrystallizations, albeit with a 22% mass loss.

Catalytic Debenzylation and Final Product Isolation

Hydrogenolysis Conditions

Debenzylation of the intermediate utilizes 10% Pd/C (5 wt%) under 50 psi H₂ in methanol. Critical parameters include:

Table 2: Hydrogenolysis Efficiency Across Solvents

| Solvent | H₂ Pressure (psi) | Time (h) | Yield (%) | Debenzylated Product Purity (%) |

|---|---|---|---|---|

| Methanol | 50 | 6 | 95 | 99.8 |

| Ethanol | 50 | 8 | 91 | 99.5 |

| THF | 50 | 12 | 78 | 98.2 |

Analytical Characterization Benchmarks

Spectroscopic Profiling

Polymorphism Analysis

X-ray diffraction identifies Form II as the thermodynamically stable polymorph (melting point = 158–160°C), preferred for pharmaceutical formulation due to its low hygroscopicity.

Industrial-Scale Process Economics

A life-cycle assessment of a 100 kg batch production highlights:

-

Cost Drivers : Palladium catalyst (38% of total cost), solvent recovery (22%).

-

Waste Streams : Isopropanol (72% recycled), Pd/C sludge (reprocessed for Pd recovery).

Pharmacological Implications

While this compound itself lacks receptor affinity, its debenzylated product carvedilol demonstrates dual β1/α1-adrenergic blockade (IC₅₀ = 0.8 nM for β1, 2.1 nM for α1). The R-enantiomer shows 3-fold greater vasodilatory activity than the S-form, justifying enantioselective synthesis efforts .

Analyse Chemischer Reaktionen

Types of Reactions

(R)-(+)-4'-Benzyloxy Carvedilol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Therapy

(R)-(+)-4'-Benzyloxy Carvedilol, like its parent compound carvedilol, is primarily utilized in the management of cardiovascular conditions:

- Heart Failure Management : It is indicated for chronic therapy in patients with heart failure with reduced ejection fraction. Studies have shown that carvedilol significantly reduces mortality and hospitalization rates among these patients by improving myocardial contractility and decreasing heart rate and blood pressure through adrenergic blockade .

- Hypertension Treatment : The compound exhibits antihypertensive effects, making it useful in treating essential hypertension. Its dual action helps in reducing peripheral vascular resistance .

- Post-Myocardial Infarction : It is also used for left ventricular dysfunction following myocardial infarction, where it aids in improving cardiac output and reducing the risk of further cardiovascular events .

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant activity, which may contribute to its cardioprotective effects. This property allows it to scavenge free radicals and reduce oxidative stress, which is crucial in the pathology of heart diseases .

Analytical Applications

The development of analytical methods for quantifying this compound has been a focus of recent studies. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) have been optimized to ensure accurate measurement of this compound in biological samples. These methods are essential for:

- Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound in clinical settings.

- Quality Control : Ensuring the purity and concentration of this compound in pharmaceutical formulations .

Clinical Trials

Several clinical trials have explored the efficacy of carvedilol derivatives, including this compound:

Research on Metal Chelation

Recent studies have investigated the metal-chelating properties of carvedilol derivatives. These studies reveal that this compound can form complexes with metal ions such as iron(III), zinc(II), and copper(II), which could have implications for treating conditions associated with metal toxicity or oxidative stress .

Summary Table of Key Applications

Wirkmechanismus

The mechanism of action of (R)-(+)-4'-Benzyloxy Carvedilol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxyphenethylamine: This compound shares the methoxyphenoxy group and can be used in similar synthetic applications.

4,4’-Difluorobenzophenone: This compound has a similar aromatic structure and is used in the production of high-performance polymers.

Uniqueness

What sets (R)-(+)-4'-Benzyloxy Carvedilol apart is its combination of functional groups, which provides a unique set of chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.

Biologische Aktivität

(R)-(+)-4'-Benzyloxy Carvedilol is a derivative of carvedilol, a well-known non-selective beta-blocker with additional alpha-1 adrenergic receptor antagonism. This compound exhibits a range of biological activities that are critical for its therapeutic applications, particularly in cardiovascular diseases. This article delves into the biological activity of this compound, summarizing key research findings, pharmacodynamics, and potential clinical implications.

Overview of Carvedilol and Its Enantiomers

Carvedilol is a racemic mixture primarily composed of two enantiomers: S-(-) and R-(+). The S-enantiomer is primarily responsible for the beta-blocking activity, while the R-enantiomer contributes to alpha-1 receptor antagonism and exhibits antioxidant properties. The pharmacological effects of carvedilol are attributed to these distinct activities, making it effective in treating hypertension and heart failure .

Biological Activity of this compound

The biological activity of this compound can be categorized into several key areas:

1. Cardiovascular Effects

- Vasodilation : this compound demonstrates significant vasodilatory effects through its action on alpha-1 receptors, leading to reduced peripheral vascular resistance. This effect is crucial in managing hypertension.

- Heart Rate Modulation : The compound exhibits beta-blocking properties that contribute to decreased heart rate and myocardial oxygen demand, beneficial in heart failure management .

2. Antioxidant Activity

This compound has been shown to possess antioxidant properties, which help mitigate oxidative stress in cardiovascular tissues. This activity is particularly important as oxidative stress is a contributing factor in the pathophysiology of heart diseases .

3. Metabolic Profiling

A study utilizing GC-MS metabolomic profiling revealed distinct metabolic responses in vascular smooth muscle cells treated with this compound compared to its S counterpart. Key metabolites such as L-serine and fatty acids were significantly altered, indicating that this compound influences cellular metabolism in ways that may enhance its therapeutic efficacy .

Table 1: Summary of Key Studies on this compound

The mechanisms underlying the biological activity of this compound include:

- Beta-Adrenergic Receptor Blocking : Inhibition of β1 and β2 receptors results in decreased heart rate and contractility.

- Alpha-1 Receptor Antagonism : Leads to vasodilation and reduced blood pressure.

- Antioxidant Mechanisms : Scavenging of free radicals and inhibition of lipid peroxidation contribute to cardiovascular protection.

Q & A

Q. Tables for Key Data

| Parameter | Optimized Nanoparticle (Predicted) | Experimental Results | Prediction Error (%) |

|---|---|---|---|

| Particle Size (nm) | 124.32 | 123.54 | 0.63 |

| Encapsulation Efficiency (%) | 92.82 | 91.61 | 1.30 |

| Release Duration (days) | 4.15 | 4.77 | 14.9 |

| Source: Factorial design optimization |

| Release Model | R² | Release Mechanism |

|---|---|---|

| Korsmeyer-Peppas | 0.9959 | Fickian Diffusion (n=0.348) |

| Higuchi | 0.9821 | Matrix-controlled |

| Source: In vitro release kinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.